Dihydro Flupentixol

Description

Historical Trajectories of Thioxanthene (B1196266) Derivative Research

The journey into the research of thioxanthene derivatives began in the mid-20th century, spurred by the success of the structurally similar phenothiazines in treating psychosis. The first thioxanthene derivative to be introduced into clinical practice was chlorprothixene (B1288) in 1959. wikipedia.org This class of compounds is characterized by a tricyclic ring system where a sulfur atom is incorporated into the central ring. wikipedia.org

Intensive research and development in the late 1950s and 1960s led to the synthesis of several potent thioxanthene derivatives, including Clopenthixol, Thiothixene, and Flupentixol. wikipedia.org The primary goal of this research was to develop compounds with improved efficacy and a better side-effect profile compared to the earlier antipsychotics. wikipedia.org Flupentixol, introduced in 1965 by Lundbeck, emerged as a significant therapeutic agent for schizophrenia. wikipedia.org The research into these derivatives established key structure-activity relationships, noting that modifications to the side chain and substitutions on the thioxanthene nucleus could significantly alter the pharmacological properties of the compounds. patsnap.com

Dihydro Flupentixol's Emergence and Significance in Preclinical Investigations

This compound emerges in the scientific literature primarily as a metabolite of Flupentixol. The metabolism of Flupentixol is extensive and occurs in the liver through various biochemical pathways, including sulfoxidation, N-dealkylation, glucuronidation, and the reduction of the exocyclic double bond in the side chain to yield this compound. drugbank.comnih.govnih.gov

Preclinical studies on Flupentixol have extensively characterized its mechanism of action. It is a potent antagonist of both dopamine (B1211576) D1 and D2 receptors. drugbank.comdrugbank.com Its antipsychotic effects are believed to be primarily mediated through the blockade of these dopamine receptors in the brain. patsnap.compatsnap.com Flupentixol also exhibits antagonistic activity at serotonin (B10506) 5-HT2A receptors, which may contribute to its therapeutic effects, particularly on the negative symptoms of schizophrenia. oup.comuni-muenchen.de The exploration of these mechanisms provides the foundational knowledge upon which the significance of any potential activity of its metabolites, such as this compound, would be assessed.

Recent preclinical research has also explored novel applications for Flupentixol, such as its potential as an anticancer agent by inhibiting the PI3K/AKT signaling pathway. ijbs.com These investigations open new avenues for research into Flupentixol and its derivatives, although specific studies on this compound in this context are not yet prominent.

Conceptual Frameworks Guiding this compound Research

The research on this compound is guided by established conceptual frameworks in neuropharmacology and drug metabolism. The primary framework is the "dopamine hypothesis of schizophrenia," which posits that an overactivity of dopaminergic pathways in the brain contributes to the positive symptoms of psychosis. patsnap.com This hypothesis provides the rationale for developing dopamine receptor antagonists like Flupentixol. The investigation of this compound's lack of significant dopaminergic activity helps to reinforce the understanding that the parent drug's action at these receptors is key to its efficacy.

Another guiding framework is the "drug metabolism and pharmacokinetics" (DMPK) model. This framework emphasizes the importance of understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. The study of this compound as a metabolite is a direct application of this framework. It helps in building a comprehensive profile of Flupentixol, which is crucial for predicting its therapeutic window and potential for drug-drug interactions.

Furthermore, the concept of "active metabolites" versus "inactive metabolites" is a critical paradigm. While this compound is currently considered inactive, the continuous evolution of screening technologies and our understanding of biological systems means that this classification is always subject to review. Future research may employ more sensitive assays to probe for any subtle biological effects of this compound that were previously undetected.

Finally, the principles of "structure-activity relationship" (SAR) guide the synthesis and evaluation of derivatives of existing drugs. While this compound is a metabolite, its structure, which differs from Flupentixol by the saturation of a double bond, provides valuable data for SAR studies. This information can inform the design of new thioxanthene derivatives with potentially improved pharmacological properties.

Interactive Data Tables

Table 1: Key Thioxanthene Derivatives and their Year of Introduction

| Compound | Year of Introduction |

| Chlorprothixene | 1959 |

| Clopenthixol | 1961 |

| Flupentixol | 1965 |

| Thiothixene | Not specified in results |

Table 2: Receptor Binding Profile of Flupentixol

| Receptor | Activity | Reference |

| Dopamine D1 | Antagonist | drugbank.comdrugbank.com |

| Dopamine D2 | Antagonist | patsnap.comdrugbank.comdrugbank.compatsnap.com |

| Serotonin 5-HT2A | Antagonist | oup.comuni-muenchen.de |

In-depth Pharmacological Data for this compound Remains Elusive

Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the molecular and cellular pharmacodynamics of the chemical compound this compound is not publicly available. While the existence of this compound, identified with the CAS Number 14141-25-4, has been confirmed through various chemical supplier databases, specific data on its interactions with neurotransmitter receptors and its effects on intracellular signaling pathways are not documented in accessible scientific research.

This compound is noted as a related substance to Flupentixol, a well-documented thioxanthene antipsychotic. It is listed as a metabolite or impurity of Flupentixol. However, dedicated studies detailing its receptor binding affinities and functional pharmacological profile appear to be unpublished or contained within proprietary research.

Consequently, it is not possible to provide a scientifically accurate and thorough article on the following topics as requested:

Receptor Binding Affinities and Selectivity Profiles: No data were found for this compound's binding affinity (Ki values) for dopaminergic (D1, D2, D3, D4), serotonergic (e.g., 5-HT2A, 5-HT2C), adrenergic (alpha-1), histaminergic (H1), or muscarinic cholinergic receptors. Quantitative radioligand binding and displacement studies specific to this compound are not available in the public domain.

Post-Receptor Signal Transduction Pathway Alterations: Information regarding how this compound might alter intracellular signaling cascades subsequent to receptor binding is also unavailable.

The parent compound, Flupentixol , has been extensively studied, and a significant body of literature exists on its pharmacodynamic properties. It is known to be an antagonist at a variety of dopamine and serotonin receptors, which underlies its therapeutic effects. However, per the strict instructions to focus solely on this compound, this information cannot be substituted.

Until research dedicated to the pharmacological characterization of this compound is published, a detailed and accurate article on its molecular and cellular pharmacodynamics cannot be generated.

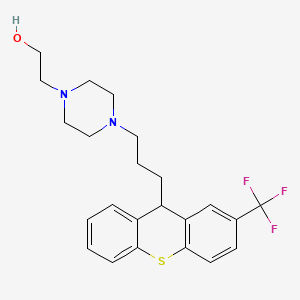

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[3-[2-(trifluoromethyl)-9H-thioxanthen-9-yl]propyl]piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27F3N2OS/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29/h1-2,4,6-8,16,18,29H,3,5,9-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKMVCKAKBHVAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCC2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747657 | |

| Record name | 2-(4-{3-[2-(Trifluoromethyl)-9H-thioxanthen-9-yl]propyl}piperazin-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14141-25-4 | |

| Record name | 2-(4-{3-[2-(Trifluoromethyl)-9H-thioxanthen-9-yl]propyl}piperazin-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Cellular Pharmacodynamics of Dihydro Flupentixol

Post-Receptor Signal Transduction Pathway Alterations

G-Protein Coupling and Downstream Cascades

Dihydro Flupentixol's primary mechanism of action involves its interaction with G-protein coupled receptors (GPCRs), the largest class of membrane proteins in the human genome. nih.gov These receptors, characterized by their seven-transmembrane domain structure, are crucial for signal transduction across the plasma membrane. nih.govnih.gov this compound primarily acts as an antagonist at both dopamine (B1211576) D1 and D2 receptors. drugbank.comnih.gov Its activity is mediated by G-proteins that can either stimulate or inhibit downstream effector enzymes. hmdb.ca

The interaction of this compound with these receptors initiates a cascade of intracellular events. For instance, its antagonism of D2 receptors, which are coupled to G-proteins that inhibit adenylyl cyclase, leads to a modulation of cyclic AMP (cAMP) levels. drugbank.comhmdb.ca Furthermore, this compound's binding to 5-HT2A receptors, which are coupled to Gq/G11 G alpha proteins, triggers signaling through phospholipase C. drugbank.com This leads to the generation of second messengers like diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3), ultimately promoting the release of calcium from intracellular stores. drugbank.com

Adenylyl Cyclase and Cyclic Nucleotide Modulation

This compound demonstrates significant modulation of the adenylyl cyclase system and cyclic nucleotide signaling. As a potent antagonist of both D1 and D2 dopamine receptors, it influences the activity of adenylyl cyclase, an enzyme responsible for the synthesis of cyclic AMP (cAMP). nih.gov The D1 receptor is typically coupled to G-proteins that stimulate adenylyl cyclase, while the D2 receptor is coupled to G-proteins that inhibit this enzyme. drugbank.comhmdb.ca By blocking these receptors, this compound can alter intracellular cAMP concentrations, which in turn affects a multitude of cellular processes regulated by this second messenger. nih.gov

Phosphoinositide Metabolism and Calcium Signaling

This compound influences phosphoinositide metabolism and calcium signaling primarily through its interaction with specific G-protein coupled receptors. drugbank.com Its antagonist activity at 5-hydroxytryptamine (serotonin) receptor 2A (5-HT2A), which is coupled to Gq/G11 proteins, activates phospholipase C. drugbank.comhmdb.ca This enzyme then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). drugbank.complos.org

The generation of IP3 is critical for calcium signaling, as it binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. drugbank.com This elevation in intracellular calcium can then modulate a wide array of cellular functions. Additionally, this compound's interaction with muscarinic acetylcholine (B1216132) receptors also involves the breakdown of phosphoinositides as a primary transducing effect. hmdb.ca Recent research has also highlighted the role of phosphoinositide metabolism in neurodegenerative diseases, suggesting a potential area for further investigation regarding this compound's effects. nih.gov

Kinase Pathway Inhibition/Activation (e.g., PI3K/Akt Pathway)

Recent studies have identified this compound as a novel inhibitor of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. medchemexpress.comnih.gov This pathway is a critical regulator of numerous cellular processes, including cell proliferation, survival, and metabolism, and its overactivation is implicated in many human cancers. nih.govnih.govyoutube.com

Research has shown that this compound can directly inhibit the PI3Kα isoform with an IC50 of 127 nM. medchemexpress.com In vitro studies using lung cancer cell lines demonstrated that this compound treatment leads to a dose-dependent decrease in the phosphorylation of Akt (p-Akt) and the expression of the anti-apoptotic protein Bcl-2. medchemexpress.comnih.govresearchgate.net This inhibition of the PI3K/Akt pathway ultimately induces apoptosis in cancer cells. medchemexpress.com Molecular docking studies suggest that this compound binds to the ATP-binding pocket of PI3K. drugbank.comnih.govnih.gov This inhibitory action on the PI3K/Akt pathway represents a significant aspect of this compound's molecular pharmacodynamics, with potential implications for its use in oncology. nih.govplos.org

| Cell Line | IC50 of this compound | Effect on p-Akt | Effect on Bcl-2 |

| A549 | 5.708 µM | Decreased | Decreased |

| H661 | 6.374 µM | Decreased | Decreased |

Enzyme Modulation and Functional Assays

This compound's interaction with various enzymes extends beyond the PI3K/Akt pathway. It is known to modulate the activity of cholinesterases, enzymes responsible for the breakdown of the neurotransmitter acetylcholine. acs.org Functional assays have been employed to characterize these interactions.

In studies using rat glial and microglial cell cultures, this compound was shown to reduce the concentration of pro-inflammatory interleukins, IL-1β and IL-2, at neuroleptic doses. nih.gov This suggests an anti-inflammatory effect mediated through enzyme modulation.

Furthermore, functional assays are crucial for determining the efficacy and potency of this compound. For instance, a solid-phase binding assay was used to investigate ligand binding specificity, revealing that various compounds can compete for binding sites. ebi.ac.uk High-performance liquid chromatography (HPLC) methods have been developed for the simultaneous estimation of this compound and other compounds in pharmaceutical formulations, ensuring quality control and accurate quantification. researchgate.net These assays provide essential data on the compound's purity, linearity, and precision. researchgate.net

| Assay Type | Purpose | Key Findings |

| Cell Viability Assay | To determine the cytotoxic effects on cancer cells. | This compound inhibits the viability of lung cancer cells in a dose-dependent manner. medchemexpress.com |

| Apoptosis Analysis | To investigate the induction of programmed cell death. | This compound induces apoptosis in lung cancer cells. medchemexpress.com |

| Western Blotting | To measure the expression levels of specific proteins. | This compound inhibits p-AKT and Bcl-2 expression levels. medchemexpress.comnih.gov |

| HPLC | To quantify the compound in formulations. | A precise and accurate method for the estimation of this compound has been established. researchgate.net |

Ion Channel Interactions and Electrophysiological Studies

Electrophysiological studies have revealed that this compound interacts with various ion channels, influencing neuronal activity. Its modulation of muscarinic acetylcholine receptors can affect potassium channels through the action of G-proteins. hmdb.ca

In the context of Parkinson's disease models, this compound has been shown to inhibit the constitutive activity of D5 receptors in the subthalamic nucleus (STN). jneurosci.org This action reduces pathological burst firing of STN neurons and converts it to a more physiological tonic, single-spike firing pattern. jneurosci.org This effect is mimicked by a Cav1 channel blocker, suggesting an interaction with L-type calcium channels. jneurosci.org These electrophysiological changes are associated with a significant attenuation of motor impairment in rat models. jneurosci.org

Additionally, studies on microglial cells have shown that thioxanthenes like this compound can inhibit proton currents, which are important for sustaining the activity of NADPH oxidase and the production of reactive oxygen species. ebi.ac.uk This suggests a role for this compound in modulating ion channel activity related to neuroinflammation.

| Ion Channel | Effect of this compound | Functional Consequence |

| Potassium Channels | Modulation via muscarinic acetylcholine receptors | Altered neuronal excitability |

| L-type Calcium Channels (Cav1) | Indirect inhibition via D5 receptor antagonism | Normalization of pathological burst firing in STN neurons |

| Voltage-gated proton channels | Inhibition | Reduced production of reactive oxygen species in microglia |

Preclinical Pharmacokinetics and Biotransformation Research of Dihydro Flupentixol

Absorption and Distribution Studies in Experimental Animal Models

Experimental studies, primarily in rodent models, have been instrumental in characterizing the absorption and distribution patterns of flupentixol and its metabolites.

Following administration in animal models, flupentixol demonstrates extensive distribution throughout the body. drugbank.commims.com Studies using radiolabelled flupentixol in rats have shown that the highest concentrations of the compound accumulate in parenchymatous organs such as the lungs, liver, and spleen. hres.cainchem.org Considerably lower concentrations are found in the brain, which are only slightly higher than those detected in the blood. hres.cahres.ca

In a study involving oral administration of tritiated flupentixol to rats, tissue radioactivity was measured eight hours post-ingestion, providing insight into the relative distribution across various organs. inchem.org

Table 1: Tissue Distribution of Tritiated Flupentixol in Rats (10 mg/kg, oral)

| Tissue | Concentration (µg/g) |

|---|---|

| Lungs | 33.1 |

| Liver | 24.8 |

| Spleen | 12.7 |

| Kidneys | 10.2 |

| Heart | 4.6 |

| Epididymal Fat | 3.1 |

| Brain | 1.7 |

Data sourced from Jørgensen et al. (1969). inchem.org

The plasma protein binding for flupentixol is exceptionally high, at approximately 99%. drugbank.comhres.ca This high degree of binding influences its large apparent volume of distribution, which is estimated to be about 14.1 L/kg. drugbank.comhres.ca

Compartmental analysis is a mathematical modeling technique used to predict how a compound is absorbed, distributed, and eliminated by the body, which is divided into hypothetical compartments. allucent.comallucent.com While complex, multi-compartment models are often required to describe the kinetics of drugs like flupentixol, specific compartmental analyses for Dihydroflupentixol are not detailed in the available research literature. inchem.org

The ability of a compound to exert central nervous system effects is contingent upon its capacity to cross the blood-brain barrier (BBB). Preclinical data confirms that flupentixol does permeate the BBB. mims.comgoogle.comwikipedia.org However, its concentration in the brain remains relatively low compared to other tissues. drugbank.comhres.ca Research in rats indicates that brain concentrations are only slightly higher than those found in the blood, a finding consistent across different administration routes. inchem.orghres.ca This limited, yet significant, permeation allows the compound to interact with central dopamine (B1211576) receptors, which is fundamental to its mechanism of action. wikipedia.orghmdb.ca

Tissue Accumulation and Compartmental Analysis

Metabolic Pathways and Metabolite Characterization

Biotransformation is a critical process that converts xenobiotics into more water-soluble compounds to facilitate their excretion. nih.gov The metabolism of flupentixol has been characterized through several key pathways.

The Cytochrome P450 (CYP) superfamily of enzymes is central to Phase I metabolism, which involves the oxidation, reduction, or hydrolysis of drugs. nih.govmdpi.com Research into which specific CYP isoenzymes metabolize flupentixol has yielded varied results. One study identifies flupentixol as a substrate of CYP2D6. drugsporphyria.net In contrast, another investigation involving a therapeutic drug monitoring cohort concluded that CYP2D6 was of minor or no importance to flupentixol metabolism. nih.gov Predictive models from drug databases suggest flupentixol is a substrate for CYP2D6 but not for other major enzymes like CYP3A4 or CYP2C9. drugbank.com The specific enzymes responsible for the reduction of flupentixol to Dihydroflupentixol are not explicitly identified in the reviewed literature.

Phase II metabolism involves conjugation reactions, where an endogenous molecule is added to the drug or its Phase I metabolite, increasing its polarity and facilitating excretion. upol.czslideshare.netdrughunter.com The metabolism of flupentixol proceeds along three primary routes: sulfoxidation, side-chain N-dealkylation, and glucuronic acid conjugation. drugbank.comhres.cainchem.orgtaylorandfrancis.com The resulting sulfoxide (B87167) and glucuronide metabolites are more hydrophilic and are primarily excreted in the urine, whereas the more lipophilic compounds, such as unchanged flupentixol and dealkyl-flupentixol, are excreted mainly in the feces. hres.cahres.ca Dihydroflupentixol, as a metabolite containing a hydroxyl group from the reduction of the parent compound, would theoretically be a substrate for glucuronidation.

The principal metabolites of flupentixol identified in preclinical studies are flupentixol sulphoxide and N-dealkylflupentixol. inchem.org Dihydroflupentixol is the reduced metabolite of the parent compound. A crucial finding from multiple research sources is that the metabolites of flupentixol are considered to be devoid of psychopharmacological activity. hres.cainchem.orghres.cadrugsporphyria.net This indicates that in research contexts, the biological effects are attributed primarily to the parent compound, cis(Z)-flupentixol, rather than its metabolic derivatives. nih.gov

Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfoxidation)

Excretion Mechanisms in Preclinical Systems (e.g., Biliary vs. Renal)

The excretion of flupentixol and its metabolites occurs through both renal and fecal routes in preclinical models. drugbank.comdrugfuture.com Generally, more hydrophilic metabolites, such as sulfoxides and glucuronides, are excreted in the urine, while more lipophilic compounds, including unchanged flupentixol and dealkyl-flupentixol, are eliminated predominantly via the feces. drugbank.comlundbeck.com Biliary excretion is a primary contributor to the fecal elimination pathway for many drug metabolites. nih.gov

Specific research into the biliary metabolites of cis-flupentixol in rats has provided crucial insights into the formation and excretion of a key dihydro-metabolite. nih.gov A study involving the intraperitoneal administration of cis-flupentixol to rats led to the identification of several metabolites in the bile. nih.gov The major Phase I metabolite found in both plasma and bile was identified as cis-flupentixol sulfoxide. nih.gov Subsequent analysis using high-pressure liquid chromatography (HPLC) allowed for the isolation and characterization of five distinct biliary metabolites. nih.gov

Among these, a novel metabolite was identified as 1'-S-glutathionyl-10,1'-dihydroflupentixol sulfoxide . nih.gov This compound represents a dihydro-metabolite of flupentixol, formed through glutathione (B108866) conjugation at the exocyclic double bond. nih.gov This finding highlights that biliary excretion is a significant clearance pathway for complex, conjugated metabolites of flupentixol, including its dihydro-derivatives, in preclinical rat models. nih.gov

The table below summarizes the biliary metabolites of cis-flupentixol identified in rats.

| Metabolite ID | Compound Name |

| F1 | 1'-S-glutathionyl-10,1'-dihydroflupentixol sulfoxide |

| F2 | cis-Flupentixol sulfoxide sulfate |

| F3 | 8-O-(or 7-O) glucuronyl-cis-flupentixol |

| F4 | cis-Flupentixol sulfoxide |

| F5 | cis-Flupentixol glucuronide |

| Data sourced from a study on cis-flupentixol metabolites in rat plasma and bile. nih.gov |

In Vitro Metabolic Stability and Reaction Phenotyping

In vitro metabolic stability assays are fundamental in preclinical research to determine a compound's susceptibility to biotransformation and to identify the enzymes and pathways involved. nih.govsrce.hr For flupentixol, metabolism primarily occurs in the liver through pathways like sulfoxidation, N-dealkylation, and glucuronidation, resulting in metabolites that are generally considered pharmacologically inactive. drugbank.cominchem.org

Research into the formation of dihydro-flupentixol derivatives has revealed a unique biotransformation pathway. nih.gov The formation of 1'-S-glutathionyl-10,1'-dihydroflupentixol sulfoxide was shown to occur via a novel, non-enzymatic addition of glutathione (GSH) to the exocyclic double bond of cis-flupentixol sulfoxide. nih.gov This reaction phenotyping finding is significant as it points towards a chemical conjugation mechanism rather than a typical enzyme-catalyzed reaction, such as those mediated by cytochrome P450 (CYP) enzymes. nih.gov

The study demonstrated that cis-flupentixol sulfoxide, the major Phase I metabolite, is the direct precursor to this dihydro-glutathione conjugate. nih.gov This suggests a two-step process for the formation of this specific metabolite:

Enzymatic oxidation of the parent cis-flupentixol to cis-flupentixol sulfoxide.

Subsequent non-enzymatic conjugation with GSH at the exocyclic double bond, which results in the saturation of this bond (dihydro- formation). nih.gov

In vitro experiments confirmed this reactivity, showing that cis-flupentixol sulfoxide had the most potent activity for forming this adduct. nih.gov This non-enzymatic addition of GSH was also observed with the parent cis-flupentixol and other related drugs that possess a tricyclic nucleus and an exocyclic double bond, indicating this is a characteristic chemical reaction for this structural class. nih.gov

The table below lists compounds with a similar structure that were shown to undergo this non-enzymatic addition of glutathione in vitro.

| Compound |

| cis-Flupentixol |

| trans-Flupentixol |

| cis-Flupentixol sulfoxide |

| cis-, trans-dealkylflupentixol |

| cis-Flupentixol N-oxide |

| cis-Chlorprothixene |

| cis-Thiothixene |

| Cyclobenzaprine |

| Data sourced from a study on glutathione conjugation at the exocyclic double bond. nih.gov |

This evidence from reaction phenotyping studies indicates that while the initial metabolic stability of flupentixol is governed by Phase I enzymes, the subsequent formation of the dihydro-metabolite is a result of chemical conjugation with endogenous substances like glutathione. nih.gov

Neurochemical and Behavioral Investigations Utilizing Dihydro Flupentixol in Research Models

Neurotransmitter Release and Turnover Studies

Detailed investigations into the effects of Dihydro Flupentixol on the release and turnover of key neurotransmitters are not presently found in the available scientific literature.

Dopaminergic System Dynamics in Basal Ganglia and Prefrontal Cortex

There is a lack of specific studies measuring the impact of this compound on dopamine (B1211576) release, reuptake, and metabolism in the basal ganglia and prefrontal cortex. Consequently, no data tables on dopamine and its metabolite levels following administration of this specific compound can be generated.

Serotonergic System Modulation in Limbic Structures

Similarly, research specifically examining the influence of this compound on serotonin (B10506) dynamics within limbic structures, such as the hippocampus and amygdala, is not available. This includes a lack of data on serotonin and 5-hydroxyindoleacetic acid (5-HIAA) levels in response to the compound.

Receptor Expression and Regulation Studies

The long-term effects of this compound exposure on the expression and regulation of neurotransmitter receptors have not been a subject of published research.

Chronic Exposure Effects on Receptor Density and Affinity

Information regarding changes in the density (Bmax) and affinity (Kd) of dopamine or serotonin receptors resulting from chronic administration of this compound is not available. Therefore, a data table summarizing such findings cannot be compiled.

Gene and Protein Expression Analysis of Receptor Systems

There are no accessible studies that have performed gene and protein expression analysis (e.g., via RT-PCR or Western blot) to determine how this compound may alter the expression of genes encoding for dopamine and serotonin receptors.

Neuroplasticity and Synaptic Function Research

The role of this compound in modulating neuroplasticity and synaptic function is an area that remains to be explored. There are no available studies that have investigated the effects of this compound on processes such as long-term potentiation (LTP) or long-term depression (LTD), or on the expression of synaptic proteins.

Preclinical Behavioral Paradigms for Mechanistic Elucidation

The study of psychoactive compounds relies heavily on preclinical behavioral paradigms to understand their mechanisms of action. These models, primarily utilizing rodents, provide a translational framework for predicting clinical efficacy and elucidating the neurobiological underpinnings of a compound's effects. This compound, a thioxanthene (B1196266) derivative and a potent dopamine D1 and D2 receptor antagonist, has been extensively characterized using these paradigms. The following sections detail the findings from key behavioral research models.

Locomotor Activity and Motor Control Studies

The assessment of spontaneous locomotor activity is a fundamental method for evaluating the effects of a compound on the central nervous system. It is often used to screen for sedative or stimulant properties. This compound has been shown to exert significant effects on motor activity, which is consistent with its dopamine receptor blocking properties.

Research in rodent models consistently demonstrates that systemic administration of flupentixol decreases locomotor activity. nih.govresearchgate.net This effect is considered indicative of a sedative action resulting from the blockade of dopamine receptors, which play a crucial role in initiating and coordinating movement. researchgate.net Studies investigating the effects of flupentixol on operant responding for rewards like nicotine (B1678760) and food found that the compound concurrently decreased locomotor activity in an open-field test. nih.gov This reduction in movement was observed 30 minutes and 24 hours after administration. nih.gov

Further research has explored the local application of flupentixol within specific brain regions to pinpoint its site of action. For instance, in a rat model of Parkinson's disease where dopamine depletion leads to motor impairments, a local injection of flupentixol into the subthalamic nucleus (STN) significantly improved locomotor activity. jneurosci.org This suggests that blocking the constitutive activity of D5 receptors in the STN can alleviate motor deficits associated with dopamine depletion. jneurosci.org

Table 1: Effects of Flupentixol on Locomotor Activity in Rats

| Paradigm | Model | Key Finding | Reference |

| Small Open Field Test | Male and Female Rats | Decreased locomotor activity 30 minutes and 24 hours post-treatment. | nih.gov |

| Spontaneous Locomotion | Dopamine-depleted Rats | Local injection into the subthalamic nucleus increased locomotor activity. | jneurosci.org |

Conditioned Avoidance Response and Associative Learning Models

The Conditioned Avoidance Response (CAR) paradigm is a cornerstone in the preclinical screening of antipsychotic drugs. sygnaturediscovery.comnih.gov The test has high predictive validity for clinical antipsychotic efficacy. nih.gov In this model, an animal learns to avoid an aversive stimulus (e.g., a mild footshock) by responding to a preceding conditioned stimulus (e.g., a light or a tone). Effective antipsychotics selectively suppress this conditioned avoidance response without impairing the unconditioned escape response to the aversive stimulus itself. sygnaturediscovery.com The ability of a compound to inhibit the CAR is thought to reflect its capacity to reduce psychotic symptoms in humans. sygnaturediscovery.com Research has shown that cis(Z)-flupentixol induces inhibition of the CAR, a characteristic feature of antipsychotic agents. researchgate.net

Beyond the CAR model, other paradigms of associative learning are used to dissect the specific cognitive processes affected by a compound. The Pavlovian-to-Instrumental Transfer (PIT) model, for example, assesses how a classically conditioned, reward-paired cue can motivate an instrumental action. Studies using flupentixol have found that dopamine receptor blockade attenuates the general motivational arousal or "invigoration" produced by reward-paired cues. nih.gov However, it does not prevent the cue's ability to bias the animal's choice toward the specific action associated with the reward that the cue signals. nih.gov This indicates that dopamine signaling, which flupentixol blocks, is critical for the general energizing effects of reward cues but not for the cognitive process of using those cues to guide specific choices. nih.gov

Table 2: this compound in Associative Learning Paradigms

| Paradigm | Primary Measure | Effect of Flupentixol | Mechanistic Implication | Reference |

| Conditioned Avoidance Response (CAR) | Avoidance of aversive stimulus | Inhibition of the conditioned response. | Predicts antipsychotic efficacy. | sygnaturediscovery.comnih.govresearchgate.net |

| Pavlovian-to-Instrumental Transfer (PIT) | Response invigoration and action selection | Blocked cue-induced response invigoration but not action selection bias. | Dopamine mediates general incentive motivation, not action-guiding properties of cues. | nih.gov |

Exploratory Behavior and Anxiety-Related Research Models

Exploratory behavior and anxiety are often assessed in preclinical models such as the open-field test and the elevated plus-maze. These tests rely on the animal's natural tendency to explore a novel environment versus its aversion to open, brightly lit spaces. science.gov The effects of this compound in these paradigms are complex and appear to be dose-dependent.

Reward Pathway Modulation and Reinforcement Studies (mechanistic)

The brain's reward system, particularly the mesolimbic dopamine pathway originating in the Ventral Tegmental Area (VTA) and projecting to the Nucleus Accumbens (NAc), is central to reinforcement and motivation. uw.eduijmedrev.com Dopamine release in this circuit is associated with the anticipation and experience of rewarding stimuli. ijmedrev.comnih.gov As a dopamine receptor antagonist, this compound directly modulates this pathway, which has significant implications for its effects on reward-driven behaviors.

Operant conditioning paradigms, where animals learn to perform an action (e.g., press a lever) to receive a reward, are used to study the reinforcing properties of drugs and natural rewards. Research shows that flupentixol, by blocking both D1 and D2-like receptors, effectively decreases operant responding for rewards such as nicotine and food in rats. nih.govresearchgate.net This attenuation of reward-seeking behavior is a key indicator of its mechanism of action.

Mechanistic studies have further clarified that dopamine antagonism by flupentixol interferes with the incentive salience of rewards and their associated cues. nih.gov While it reduces the general motivation to work for a reward, it may not affect the hedonic experience or "liking" of the reward itself. nih.gov For example, flupentixol can attenuate relapse to heroin-seeking behavior that is induced by stress (footshock) but not relapse induced by a priming dose of heroin itself, suggesting that it differentially affects the neurochemical events underlying different relapse triggers. ebi.ac.uk This highlights that the compound's primary role in the reward circuit is to dampen the motivational pull of rewards and their environmental predictors, a core mechanism for its antipsychotic effects. nih.govnih.gov

Table 3: this compound's Impact on Reward and Reinforcement

| Paradigm | Behavioral Outcome | Effect of Flupentixol | Mechanistic Interpretation | Reference |

| Nicotine Self-Administration | Operant responding for nicotine | Decreased | Attenuation of the reinforcing properties of nicotine via dopamine blockade. | nih.govresearchgate.net |

| Food Self-Administration | Operant responding for food | Decreased | Attenuation of the reinforcing properties of food via dopamine blockade. | nih.govresearchgate.net |

| Pavlovian-Instrumental Transfer (PIT) | Cue- and reward-elicited responding | Attenuated general response invigoration. | Blocks the general incentive motivational effects of rewards and cues. | nih.gov |

| Stress-Induced Relapse | Reinstatement of heroin-seeking | Attenuated foot-shock-induced relapse. | Suggests modulation of the neurocircuitry underlying stress-induced drug seeking. | ebi.ac.uk |

Chemical Synthesis and Stereochemical Research of Dihydro Flupentixol

Synthetic Methodologies and Pathway Development

The synthesis of flupentixol and by extension, its dihydro derivative, is a multi-step process that has been refined to optimize yield and control stereochemistry.

Optimized Synthetic Routes from Precursor Materials

The synthesis of flupentixol typically commences with the preparation of a key intermediate, 2-(trifluoromethyl)-9H-thioxanthen-9-one. This precursor is synthesized from 2-mercaptobenzoic acid and perabromobenzotrifluoride. jopcr.comjopcr.com The thioxanthenone core then undergoes a Grignard reaction. One common route involves a Grignard reaction with chlorallylene to produce 2-trifluoromethyl-9-allyl-9-thioxanthenol. google.com An alternative approach utilizes a reaction with 3-chloropropylamine (B7771022) in the presence of magnesium in tetrahydrofuran (B95107) to form 9-(3-dimethylamino)propyl)-2-(trifluoromethyl)-9,10aH-dihydro-8aH-thioxanthen-9-ol. jopcr.com

The subsequent step is a dehydration reaction of the tertiary alcohol intermediate to introduce the exocyclic double bond, yielding the flupentixol scaffold. jopcr.com This dehydration is a critical step as it establishes the geometric isomers of flupentixol. The final stage of the synthesis involves the introduction of the piperazine (B1678402) ethanol (B145695) side chain and subsequent formation of the dihydrochloride (B599025) salt to improve stability and solubility. smolecule.com

Stereoselective Synthesis and Enantiomeric Control

Flupentixol exists as two geometric isomers, (Z) and (E), due to the double bond at the 9-ylidene position. jopcr.comjopcr.com The (Z)-isomer is the therapeutically active form, making stereocontrol a crucial aspect of the synthesis. jopcr.comjopcr.com Research has focused on optimizing the dehydration step to selectively favor the formation of the (Z)-isomer. jopcr.comjopcr.com

Studies have shown that the choice of acid catalyst in the dehydration of the alcohol intermediate significantly influences the E/Z isomer ratio. jopcr.comjopcr.com For instance, using hydrochloric acid, oxalic acid, or methanesulfonic acid has been found to favor the formation of the desired (Z)-isomer, with E/Z ratios of 11:89, 14:86, and 12:88, respectively. jopcr.com In contrast, succinic acid, while providing a high yield, results in a less favorable E/Z ratio of 37:63. jopcr.com This highlights the importance of catalyst selection in directing the stereochemical outcome of the reaction.

| Dehydrating Acid | Yield (%) | E/Z Isomer Ratio |

| Hydrochloric acid | 21.04 | 11:89 |

| Oxalic acid | 21.04 | 14:86 |

| Maleic acid | 63.15 | Intermediate |

| Ferrous sulfate | 63.15 | Intermediate |

| Phosphoric acid | 63.15 | - |

| Methanesulfonic acid | - | 12:88 |

| Succinic acid | 84.75 | 37:63 |

| DL- and L(+)-tartaric acids | High | Similar to others |

Data sourced from a study on the Z-isomer control in the synthesis of Flupentixol related compounds. jopcr.comjopcr.com

Chiral Separation and Enantiopurification Techniques (Research applications)

The separation of stereoisomers is paramount for studying their distinct properties. In the context of flupentixol and related compounds, techniques like high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are instrumental. nih.gov Chiral stationary phases (CSPs) are commonly employed in HPLC to resolve enantiomers based on their differential interactions. nih.govresearchgate.net Polysaccharide-based CSPs are noted for their versatility in both normal-phase and reversed-phase conditions. researchgate.net

For research applications, the ability to isolate pure enantiomers allows for the investigation of their individual interactions with biological targets. For example, studies on the stereoisomers of flupentixol have revealed differences in their ability to interact with P-glycoprotein, a key protein in multidrug resistance. nih.govnih.gov The development of efficient chiral separation methods is thus a critical enabler for such structure-activity relationship studies. nih.gov Capillary electrophoresis, often utilizing cyclodextrins as chiral selectors, provides a powerful alternative for the analytical separation of enantiomers. mdpi.com

Conformational Analysis and Molecular Geometry Research

The three-dimensional structure and conformational flexibility of dihydro flupentixol and its parent compound are key determinants of their biological activity. Molecular modeling studies have been employed to investigate the conformations of flupentixol stereoisomers. nih.gov These studies often begin with a systematic search to generate a range of possible conformations, which are then optimized using semiempirical quantum chemistry methods. nih.gov

Research has indicated that the different orientations of the cis- and trans-isomers in a lipid environment could be related to their varying biological activities. nih.gov The electrostatic and lipophilic fields of the isomers have been compared, revealing that the lipophilic and hydrophilic regions are more distinctly separated in the trans-isomer, which may lead to a better fit within a membrane environment. nih.gov Understanding the preferred molecular geometry is crucial for designing molecules with specific biological functions. wdh.ac.id

Spectroscopic and Crystallographic Studies for Structural Elucidation (research focus)

A variety of spectroscopic and crystallographic techniques are utilized to elucidate the precise structure of this compound and its precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental tools for confirming the chemical structure and for determining the ratio of E and Z isomers produced in the synthesis. jopcr.comresearchgate.net Advanced NMR techniques can also provide insights into the conformation of the molecule in solution. nih.govwdh.ac.id

Infrared (IR) Spectroscopy : FT-IR spectroscopy is used to identify the various functional groups present in the molecule by analyzing their characteristic vibrational frequencies. researchgate.net

Mass Spectrometry (MS) : Mass spectrometry is crucial for determining the molecular weight of the synthesized compounds and for analyzing fragmentation patterns to further confirm the structure.

UV-Vis Spectroscopy : UV-Vis spectral analysis is employed to study the optical properties of the compound. researchgate.net

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to provide a deeper understanding of the molecular structure, electronic properties, and vibrational spectra. researchgate.net

Advanced Analytical Methodologies for Dihydro Flupentixol Research

Chromatographic Techniques for Quantitative Analysis in Research Matrices

Chromatography is a cornerstone for the separation and quantitative analysis of Dihydro Flupentixol in complex research matrices. Various chromatographic methods offer the necessary sensitivity and selectivity for accurate measurement.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative determination of flupentixol and its related compounds in research and pharmaceutical formulations. wisdomlib.orgasianpharmtech.com Method development focuses on optimizing separation and detection parameters, while validation ensures the method is accurate, precise, and reliable according to guidelines from the International Council for Harmonisation (ICH). asianpharmtech.comrjptonline.org

A common approach is Reverse-Phase HPLC (RP-HPLC), which effectively separates compounds based on their hydrophobicity. wisdomlib.orgasianpharmtech.com For instance, a validated RP-HPLC method for Flupentixol Dihydrochloride (B599025) utilized a Phenomenex-Gemini C-18 column with a mobile phase consisting of methanol (B129727) and water. wisdomlib.org The detection is typically performed using a UV-Vis detector set at the compound's maximum absorbance wavelength (λmax), which for Flupentixol Dihydrochloride has been identified at 229 nm. wisdomlib.orgamazonaws.com The retention time under specific conditions, such as a 1 ml/min flow rate, was found to be 4.28 minutes. amazonaws.com

Validation of these methods involves assessing several key parameters. asianpharmtech.com Linearity is established over a specific concentration range, for example, 10-50 µg/ml, with a high correlation coefficient (r²) of 0.9996 demonstrating a direct proportional relationship between concentration and detector response. wisdomlib.orginnovareacademics.in Accuracy is confirmed through recovery studies, with recovery rates typically falling between 98.95% and 99.88%. wisdomlib.orginnovareacademics.in Precision is evaluated by the relative standard deviation (RSD), which should be low (e.g., less than 2%) to indicate high reliability. asianpharmtech.cominnovareacademics.in The limit of detection (LOD) and limit of quantitation (LOQ) are also determined to define the method's sensitivity; for one method, these were found to be 0.11 µg/ml and 0.34 µg/ml, respectively. amazonaws.com

HPLC Method Parameters for Flupentixol Analysis

| Parameter | Value/Range | Reference |

|---|---|---|

| Column | Phenomenex-Gemini C-18 (250 x 4.6 mm, 5 μm) | wisdomlib.orgamazonaws.com |

| Mobile Phase | Methanol:Water | wisdomlib.org |

| Flow Rate | 1 ml/min | amazonaws.com |

| Detection Wavelength (λmax) | 229 nm | amazonaws.com |

| Retention Time | 4.28 min | amazonaws.com |

| Linearity Range | 10-50 µg/ml | wisdomlib.orginnovareacademics.in |

| Correlation Coefficient (r²) | 0.9996 | wisdomlib.org |

| Recovery | 98.95% - 99.88% | wisdomlib.orginnovareacademics.in |

| Limit of Detection (LOD) | 0.11 µg/ml | amazonaws.com |

| Limit of Quantitation (LOQ) | 0.34 µg/ml | amazonaws.com |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for identifying and quantifying volatile and semi-volatile organic compounds in complex mixtures. researchgate.netijpsr.com In the context of pharmaceutical research, GC-MS is valuable for the analysis of bioactive compounds, impurities, and degradation products. researchgate.netphytopharmajournal.com The technique combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. phytopharmajournal.com

In a typical GC-MS analysis, the sample is vaporized and separated into its components as it travels through a capillary column. phytopharmajournal.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound based on its mass-to-charge ratio, allowing for definitive identification by comparing the spectra to reference libraries like the NIST-MS library. phytopharmajournal.com This methodology is suitable for identifying metabolites or degradation products of a parent compound like this compound in various biological and environmental samples. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the analysis of trace amounts of this compound in complex biological matrices such as plasma or serum, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. farmaciajournal.commdpi.comnih.gov This technique offers exceptional sensitivity, specificity, and precision, making it ideal for pharmacokinetic studies and monitoring low-concentration analytes. mdpi.comnih.gov

The development of an LC-MS/MS method involves careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection. farmaciajournal.com Sample preparation often involves protein precipitation or solid-phase extraction (SPE) to remove interferences from the biological matrix. farmaciajournal.comnih.gov The separation is typically achieved using a C8 or C18 reversed-phase column. innovareacademics.in

Detection by tandem mass spectrometry is performed in multiple reaction monitoring (MRM) mode, which provides high specificity. nih.gov In MRM, a specific precursor ion of the analyte is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is then monitored by the second mass analyzer. farmaciajournal.com This process significantly reduces background noise and enhances sensitivity. researchgate.net For example, an LC-MS/MS method for flupentixol in hair samples had a detection limit below 0.05 ng/mg. nih.gov The high sensitivity of LC-MS/MS allows for the quantification of analytes at very low levels, such as ng/mL or even pg/mL. mdpi.com

LC-MS/MS Method Parameters for Trace Analysis

| Parameter | Details | Reference |

|---|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | mdpi.com |

| Application | Trace analysis in biological matrices (e.g., serum, plasma, hair) | farmaciajournal.comnih.gov |

| Sample Preparation | Solid-Phase Extraction (SPE), Protein Precipitation | farmaciajournal.comnih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Sensitivity | High; capable of detecting concentrations in the ng/mL to pg/mL range | mdpi.com |

| Example LOD | <0.05 ng/mg (for flupentixol in hair) | nih.gov |

Spectroscopic Methods for Mechanistic and Structural Probes (e.g., UV-Vis, NMR for dynamics)

Spectroscopic methods are indispensable for the structural elucidation and study of this compound.

UV-Visible (UV-Vis) Spectroscopy is a straightforward and cost-effective method used for the quantitative analysis of flupentixol in bulk and pharmaceutical forms. researchgate.net The method is based on measuring the absorption of light in the ultraviolet-visible region. researchgate.net By scanning a solution of the compound, the wavelength of maximum absorbance (λmax) can be determined, which for flupentixol dihydrochloride is approximately 230 nm. researchgate.net According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte, allowing for quantitative measurements. researchgate.net Linearity for flupentixol has been demonstrated in ranges such as 3-15 mcg/ml. amazonaws.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure and dynamics of a compound. wdh.ac.id 19F NMR has been specifically evaluated as an analytical tool for measuring the stereoisomers of flupentixol in human serum. nih.gov This method relies on integrating the signals of the analyte and an internal standard. nih.gov It has been shown to be linear for cis(Z)- and trans(E)-flupentixol over concentration ranges of 4.0-50.0 and 2.6-25.0 µg/mL, respectively. nih.gov NMR is also used to study the conformation of molecules and their interactions with other substances, which is crucial for understanding their mechanism of action. wdh.ac.id

Radiochemical Techniques for Ligand Binding and Autoradiography

Radiochemical techniques are vital for studying the interaction of this compound with its biological targets, such as receptors in the brain. wikipedia.orgucl.ac.uk

Ligand Binding Assays are used to quantify the affinity and density of receptors. wikipedia.org These assays typically use a radiolabeled version of a ligand (a compound that binds to a receptor) to measure its binding to tissues or cell membranes. frontiersin.org By competing the radioligand with an unlabeled compound like this compound, one can determine the binding affinity (Ki) of the test compound. revvity.com Common radioisotopes used include tritium (B154650) (³H) and carbon-11 (B1219553) (¹¹C). wikipedia.orgnih.gov This information is fundamental to characterizing the pharmacological profile of a drug. wikipedia.org

Autoradiography is a technique used to visualize the distribution of radiolabeled compounds within tissues. researchgate.netconicet.gov.ar After administering a radiolabeled ligand, thin sections of tissue (e.g., brain slices) are exposed to a photographic film or detector. conicet.gov.ar The resulting image reveals the location and density of the receptors to which the ligand has bound. conicet.gov.ar Quantitative autoradiography can be used to measure changes in receptor density in response to drug treatment. researchgate.net For example, studies have used this technique to show that chronic nicotine (B1678760) treatment affects D2 receptor binding in the basal ganglia. researchgate.net This method could be applied to investigate how this compound affects the distribution of dopamine (B1211576) receptors.

In Vivo Microdialysis and Biosensor Applications for Neurochemical Monitoring

In Vivo Microdialysis is a powerful technique for monitoring the levels of neurotransmitters, metabolites, and drugs in the extracellular fluid of the brain in living, behaving animals. nih.gov A microdialysis probe, which has a semi-permeable membrane at its tip, is implanted into a specific brain region. nih.gov A physiological solution is slowly perfused through the probe, allowing molecules from the extracellular space to diffuse across the membrane and be collected for analysis. mdpi.com The collected samples (dialysates) can then be analyzed using highly sensitive techniques like HPLC or LC-MS/MS to measure the concentrations of neurochemicals and the administered drug, such as this compound. nih.govcrnl.fr This allows researchers to correlate changes in neurochemistry with behavior or drug effects in real-time. nih.gov

Biosensors are analytical devices that convert a biological response into a measurable electrical signal. nih.gov They offer the potential for real-time, highly sensitive analysis of pharmaceuticals and neurochemicals. researchgate.netmdpi.com An electrochemical biosensor, for example, can be designed to detect specific analytes by immobilizing a biological recognition element (like an enzyme or antibody) on an electrode surface. mdpi.com While traditional methods like chromatography are powerful, biosensors could offer advantages in portability and speed for field-based or real-time monitoring. researchgate.net The development of biosensors for this compound could enable continuous in vivo monitoring of its concentration and its effect on neurotransmitter dynamics with high temporal resolution. mdpi.commdpi.com

Structure Activity Relationship Sar Studies of Dihydro Flupentixol and Analogues

Influence of Structural Modifications on Receptor Binding and Functional Activity

The tricyclic thioxanthene (B1196266) core is a foundational element for the antipsychotic activity of this class of compounds, serving as an isosteric replacement for the phenothiazine (B1677639) nucleus found in earlier neuroleptics like chlorpromazine. neu.edu.tr The non-planar, folded conformation of the thioxanthene ring is a key topographical feature for receptor recognition. neu.edu.tr

Alterations to this ring system have profound effects on pharmacological activity:

Substitution Position: The position of substituents on the aromatic rings is critical. Electron-withdrawing groups located at the 2-position, such as the trifluoromethyl group in dihydro flupentixol, significantly enhance neuroleptic potency. neu.edu.trslideshare.net Conversely, substitution at positions 1, 3, or 4 tends to decrease activity. neu.edu.tr

Nature of Substituent: The potency is directly related to the electron-withdrawing strength of the substituent at the 2-position. Halogens (e.g., Chlorine in Chlorprothixene) or a trifluoromethyl group are common choices that improve activity. neu.edu.tr

Ring Bioisosteres: Replacement of the thioxanthene ring system with other tricyclic structures, such as dibenzoxazepines (e.g., loxapine) or dibenzodiazepines (e.g., clozapine), leads to compounds with different receptor binding profiles and pharmacological properties, highlighting the specific role of the thioxanthene scaffold. slideshare.net

The alkyl side chain and the terminal piperazine (B1678402) ring are pivotal for receptor interaction, governing both affinity and functional activity.

Side Chain Length: A three-carbon chain separating the thioxanthene nucleus from the first nitrogen of the piperazine ring is considered optimal for potent neuroleptic activity. neu.edu.trslideshare.netumk.pl Shortening, lengthening, or branching this propyl chain generally leads to a significant reduction in potency. neu.edu.tr

Piperazine Ring: The piperazine moiety is a common and indispensable pharmacophore in many centrally acting agents. researchgate.net Its basic nitrogen atom is crucial for forming ionic interactions with acidic residues (e.g., aspartate) in the receptor binding pocket. The nitrogen atom must be tertiary for optimal activity. slideshare.net

Substitution on the Piperazine Moiety: Variations of the substituent on the distal nitrogen of the piperazine ring are well-tolerated and can be used to modulate the pharmacological profile. In this compound, this substituent is a hydroxyethyl (B10761427) group. This group can influence properties like solubility and interaction with secondary binding pockets on the receptor. solubilityofthings.com The distance between the basic nitrogen of the piperazine ring and the aromatic nucleus is a key determinant for ligand binding. researchgate.net

| Structural Component | Modification | Effect on Neuroleptic Activity | Reference |

|---|---|---|---|

| Thioxanthene Ring | Substitution at position 2 (electron-withdrawing) | Increases activity | neu.edu.trslideshare.net |

| Substitution at positions 1, 3, or 4 | Decreases activity | neu.edu.tr | |

| Alkyl Side Chain | Lengthening or shortening from 3 carbons | Decreases activity | neu.edu.tr |

| Branching of the carbon chain | Decreases activity | neu.edu.tr | |

| Piperazine Moiety | Removal of basic nitrogen | Abolishes activity | slideshare.netresearchgate.net |

The trifluoromethyl (-CF3) group at the 2-position of the thioxanthene ring is a powerful modulator of the compound's properties.

Electronic Effects: As a strong electron-withdrawing group, the -CF3 substituent enhances the potency of the drug as a dopamine (B1211576) receptor antagonist. neu.edu.trslideshare.net This electronic influence is believed to favorably modulate the interaction with the receptor.

Lipophilicity: The inclusion of the -CF3 group significantly increases the lipophilicity of the molecule. solubilityofthings.comsolubilityofthings.com This property can enhance its ability to cross the blood-brain barrier and permeate cell membranes, affecting its pharmacokinetic profile, including absorption and distribution. solubilityofthings.comsolubilityofthings.com

Metabolic Stability: Fluorine-containing groups can sometimes increase metabolic stability by blocking sites susceptible to oxidative metabolism, although this effect is compound-specific.

Side Chain Variations and Piperazine Moiety Effects

Stereochemical Determinants of Pharmacological Profile

Stereochemistry plays a decisive role in the biological activity of this compound. The presence of the exocyclic double bond at position 9 gives rise to two geometric isomers: cis(Z) and trans(E).

Geometric Isomerism: Extensive research has demonstrated that the neuroleptic activity resides almost exclusively in the cis(Z)-isomer. drugbank.comjopcr.com The trans(E)-isomer is reported to be virtually inactive as a dopamine receptor antagonist. jopcr.com This stereoselectivity is a hallmark of thioxanthene antipsychotics and underscores the precise geometric fit required for effective receptor binding. The synthesis of these compounds often aims to maximize the yield of the therapeutically active Z-isomer. jopcr.com

| Isomer | Relative Dopamine Receptor Antagonist Activity | Reference |

|---|---|---|

| cis(Z)-Flupentixol | High / Potent | drugbank.comjopcr.com |

| trans(E)-Flupentixol | Very Low / Inactive | jopcr.com |

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling helps to define the essential three-dimensional arrangement of chemical features necessary for a molecule to bind to its target receptor. For thioxanthene antipsychotics and related compounds, a general pharmacophore model has been elucidated. researchgate.netdergipark.org.trfrontiersin.org

Key features of the pharmacophore for this class of dopamine antagonists include:

An Aromatic Ring System: One of the phenyl rings of the thioxanthene nucleus provides a critical hydrophobic and/or aromatic interaction (e.g., pi-pi stacking) with aromatic amino acid residues in the receptor. researchgate.net

A Basic Nitrogen Center: The protonatable nitrogen atom in the piperazine ring is a crucial feature, forming a key ionic bond with a conserved aspartate residue in the third transmembrane domain of dopamine receptors. researchgate.net

Specific Spatial Arrangement: A precise distance between the aromatic center and the basic nitrogen is required. For related 5-HT1A receptor ligands, this optimal distance is reported to be around 5.2 Å. researchgate.net

Hydrophobic Features: The tricyclic core and alkyl side chain contribute to hydrophobic interactions that stabilize the ligand-receptor complex. dergipark.org.tr

Hydrogen Bond Acceptors/Donors: The hydroxyethyl group on the piperazine ring can act as a hydrogen bond donor or acceptor, providing an additional anchor point in the binding pocket. dergipark.org.trfrontiersin.org

Ligand-based drug design utilizes these pharmacophore models as a 3D query to screen virtual libraries for new molecules with the potential for similar biological activity. biointerfaceresearch.com

Computational Chemistry Approaches to SAR Elucidation

Computational chemistry provides powerful tools to understand SAR at a molecular level.

Molecular Docking: Docking simulations are used to predict and visualize the binding pose of this compound within the crystal structure or homology model of its target receptors (e.g., D2 dopamine receptor). These studies can rationalize the high activity of the cis(Z)-isomer by showing it achieves a more favorable, lower-energy conformation within the binding site compared to the trans(E)-isomer. Docking helps identify key intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, between the ligand and specific amino acid residues. researchgate.netacs.org

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. This method provides insights into the stability of the binding pose and can reveal conformational changes in the receptor upon ligand binding. researchgate.net

Theoretical Frameworks, Computational Studies, and Future Research Trajectories

Quantum Chemical Calculations (e.g., DFT, TD-DFT) for Electronic Structure and Photophysics

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for investigating the electronic structure and properties of molecules like Flupentixol. researchgate.netnih.gov DFT calculations can be used to determine various molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netmdpi.com The energy gap between HOMO and LUMO is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. mdpi.com

Previous research has leveraged quantum chemistry calculations to describe the pharmacodynamics of antipsychotic drugs by relating their biological activity to chemical reactivity indices. nih.gov These studies propose that the electron-donating or electron-accepting capabilities of these drugs can influence their interaction with dopamine (B1211576) receptors. nih.govresearchgate.net Specifically, it has been suggested that agonists tend to be electron donors, similar to dopamine, while antagonists are often electron acceptors. researchgate.net

Table 1: Key Quantum Chemical Parameters Calculated for Flupentixol and Related Compounds

| Parameter | Description | Relevance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the electron-donating ability of the molecule. researchgate.netnanobioletters.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron-accepting ability of the molecule. researchgate.netnanobioletters.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates the chemical reactivity and kinetic stability of the molecule. mdpi.com |

| Vibrational Frequencies | Frequencies of molecular vibrations. | Correlates with experimental FT-IR spectra for structural validation. researchgate.net |

| Excitation Energies | Energies required for electronic transitions. | Calculated using TD-DFT to understand photophysical properties. researchgate.netnih.gov |

This table is generated based on data from multiple sources. researchgate.netmdpi.comnih.govnanobioletters.com

Molecular Dynamics Simulations for Ligand-Receptor Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on how Dihydro Flupentixol interacts with its biological targets, primarily dopamine receptors. researchgate.netmdpi.com These simulations can model the behavior of the ligand-receptor complex over time, providing valuable information on binding stability, conformational changes, and the specific interactions that govern binding affinity and selectivity. mdpi.comnih.gov

MD simulations have been used in conjunction with DFT to study Flupentixol dihydrochloride (B599025), helping to identify stable conformers and understand their interactions in different environments. researchgate.netresearchgate.net By simulating the protein-ligand complex in a hydrated environment, researchers can analyze the root mean square deviation (RMSD) to assess the stability of the binding pose. mdpi.com Furthermore, these simulations can elucidate the role of specific amino acid residues within the receptor's binding pocket in forming hydrogen bonds and hydrophobic contacts with the ligand. mdpi.com

The insights gained from MD simulations are crucial for understanding the molecular basis of Flupentixol's antagonism at D1 and D2 dopamine receptors. nih.govnih.gov For example, simulations can help explain the subtype selectivity of ligands by revealing subtle differences in the interaction patterns with different dopamine receptor subtypes. mdpi.com This detailed understanding can guide the design of new ligands with improved affinity and selectivity profiles.

Systems Pharmacology and Network Analysis Approaches

Systems pharmacology and network analysis provide a holistic view of a drug's effects by considering its interactions with multiple targets and pathways within a complex biological system. nih.govnih.gov For a drug like Flupentixol, which is known to interact with multiple receptors including dopamine and serotonin (B10506) receptors, these approaches are particularly valuable. ontosight.aimedchemexpress.comdrugbank.com

A network meta-analysis of 32 oral antipsychotics, including Flupentixol, compared their efficacy and tolerability based on data from numerous clinical trials. nih.govnih.gov Such analyses help to position a drug within the broader therapeutic landscape and can reveal subtle differences in efficacy for specific symptom domains, such as positive, negative, or depressive symptoms. nih.gov However, the confidence in the evidence from such meta-analyses can sometimes be low due to methodological variations across studies. nih.gov

These approaches can also help to identify the broader biological pathways affected by Flupentixol. For instance, some phenothiazines, a related class of compounds, have been shown to impact pathways like MAP kinase and Wnt signaling, which are implicated in various cellular processes. nih.gov By integrating data from pharmacology, genomics, and proteomics, systems pharmacology can help to build comprehensive models of Flupentixol's mechanism of action beyond its primary receptor targets.

Integration with Advanced Neuroimaging Ligand Development (e.g., PET/SPECT tracers for research)

The development of radiolabeled ligands for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) is essential for studying the in vivo distribution and occupancy of drug targets in the brain. While specific PET/SPECT tracers for this compound are not prominently documented, the principles of ligand development are highly relevant.

Flupentixol itself, when radiolabeled (e.g., with tritium (B154650) as [3H]Flupentixol), has been used in preclinical research to characterize dopamine D1 receptors. nih.gov These studies provide a foundation for developing PET and SPECT ligands. The ideal tracer would exhibit high affinity and selectivity for its target, appropriate pharmacokinetics for imaging, and a favorable safety profile. Computational modeling, including DFT and MD simulations, can aid in the rational design of such tracers by predicting their binding properties and metabolic stability.

The development of novel PET/SPECT ligands targeting dopamine receptors continues to be an active area of research. These tools are invaluable for understanding the pathophysiology of disorders like schizophrenia and for assessing the target engagement of antipsychotic drugs in a clinical setting. Future research could focus on developing specific tracers based on the this compound scaffold to probe its unique interactions with dopamine receptors in the living brain.

Identification of Novel Research Targets and Unexplored Mechanisms

While the primary mechanism of action of Flupentixol is understood to be dopamine D1 and D2 receptor antagonism, ongoing research continues to uncover novel targets and potential therapeutic applications. nih.govdrugbank.commedicines.org.uk For example, recent studies have suggested that Flupentixol may exhibit anti-proliferative activity in cancer cells by inhibiting the PI3K/AKT pathway. drugbank.commedchemexpress.com This finding opens up a new avenue for research into the potential repurposing of Flupentixol and its derivatives as anticancer agents. medchemexpress.com

Future research should aim to systematically screen this compound against a broad panel of receptors and enzymes to identify additional targets. This could reveal unexplored mechanisms that contribute to its therapeutic effects and potentially identify new indications for this compound. The use of in silico target prediction tools, combined with experimental validation, will be instrumental in this endeavor. acs.org

Methodological Innovations in this compound Research Paradigms

Advancements in analytical and formulation technologies are driving innovations in the study of this compound. For instance, the development of novel drug delivery systems, such as fast-dissolving films, aims to improve the convenience and compliance for patients. researchgate.net The characterization of these new formulations requires a suite of analytical techniques, including HPTLC, UV-Visible spectrophotometry, and LC-MS/MS for assessing drug content, dissolution, and pharmacokinetic parameters. researchgate.netrjptonline.orgasianpharmtech.comresearchgate.net

In the realm of preclinical research, the use of sophisticated in silico methods, as detailed in the sections above, represents a significant methodological shift. These computational tools allow for a more rational and efficient approach to drug design and discovery, reducing the reliance on traditional trial-and-error methods. nih.gov

Furthermore, the application of advanced research models, such as those utilizing zebrafish for in vivo screening of compounds, offers a high-throughput platform for assessing both the efficacy and toxicity of novel phenothiazine (B1677639) derivatives. acs.org The integration of these innovative methodologies, from computational modeling to advanced analytical techniques and in vivo screening platforms, will undoubtedly accelerate the pace of research into this compound and related compounds.

Q & A

Q. What analytical methods are validated for quantifying dihydro flupentixol in biological matrices?

Quantification in biological samples requires methods with high sensitivity and specificity. Voltammetric techniques using boron-doped diamond electrodes or nanoparticles-based carbon paste electrodes are effective for detecting nanomolar concentrations in human serum . Second-order spectrophotometric methods (e.g., UV-Vis at 272 nm) are validated for bulk and pharmaceutical dosage forms, with linearity ranges of 2–10 µg/mL and recovery rates >99% . For fluorometric analysis, benzofurazan-based probes enable selective determination at excitation/emission wavelengths of 325/445 nm, suitable for content uniformity testing .

Q. What are the key pharmacokinetic (PK) parameters of this compound in human studies?

In healthy volunteers, oral administration (1 mg) yields a mean peak plasma concentration () of 4.2 ng/mL, time to () of 4.8 hours, and AUC of 42.3 ng·h/mL. The apparent volume of distribution is ~14.1 L/kg, with 99% plasma protein binding and a terminal half-life of 35 hours . Parallel study designs are recommended to avoid washout complications due to its long half-life .

Q. How does this compound interact with dopamine receptors at the molecular level?

this compound is a potent antagonist at dopamine D1 and D2 receptors (equal affinity, < 10 nM) and binds D3/D4 receptors with lower affinity ( > 100 nM). Its cis(Z)-isomer is pharmacologically active, while the trans(E)-isomer is inert . Radioligand displacement assays using H-spiperone (D2) and H-SCH-23390 (D1) in striatal membranes confirm competitive binding .

Advanced Research Questions

Q. How can behavioral pharmacology experiments be designed to assess this compound’s effects on reward valuation?

Use within-session increasing/decreasing ratio (WS-IR/WS-DR) schedules in rodent models to dissociate demand elasticity (price sensitivity) and intensity (baseline consumption). For example:

- Train rats on fixed-ratio schedules (FR1–FR30) for sucrose rewards.

- Administer this compound (0.25–0.5 mg/kg, i.p.) and analyze demand curves using exponential decay models () .

- Key metrics: (intensity), (elasticity), and (goodness-of-fit). Note that flupentixol reduces without altering , suggesting diminished motivation rather than price sensitivity .

Q. What methodological considerations are critical when investigating flupentixol’s off-target PI3K inhibition in cancer models?

- Molecular docking : Use software like iDock to simulate ATP-binding pocket interactions in PI3Kα (PDB: 6OAC). Flupentixol docks with a binding energy of −9.2 kcal/mol, comparable to known inhibitors .

- Kinase assays : Measure IC via ADP-Glo™ luminescence. Flupentixol inhibits PI3Kα with IC = 2.1 µM, surpassing BYL719 (IC = 5.3 µM) .